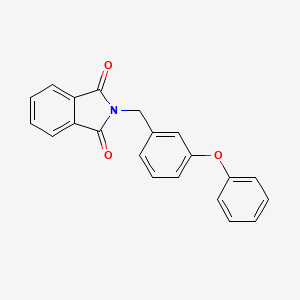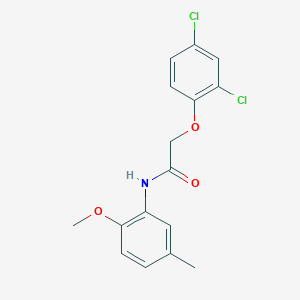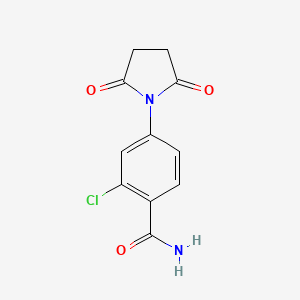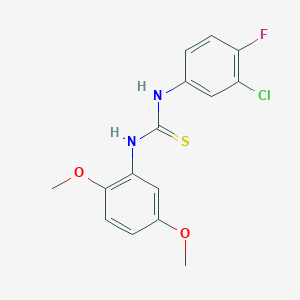
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione, also known as PBID, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. PBID is a member of the isoindoline family, which is known for its diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in various fields, including cancer research, neurology, and immunology. In cancer research, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects and may have potential applications in the treatment of neurodegenerative diseases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response and may have potential applications in the treatment of autoimmune diseases.
Wirkmechanismus
The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to induce the production of reactive oxygen species, which can lead to apoptosis in cancer cells.
Biochemical and Physiological Effects:
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to have various biochemical and physiological effects. In cancer cells, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione induces apoptosis and suppresses angiogenesis, leading to the inhibition of tumor growth. In neurology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been found to have neuroprotective effects, which may be due to its ability to inhibit the activity of histone deacetylases. In immunology, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been shown to modulate the immune response, leading to the suppression of autoimmune diseases.
Vorteile Und Einschränkungen Für Laborexperimente
2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, which make it a useful tool for studying various signaling pathways and enzymes. However, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione also has some limitations, including its low solubility in aqueous solutions, which can make it difficult to use in some experiments.
Zukünftige Richtungen
There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties. Additionally, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione may have potential applications in the treatment of various diseases, such as cancer, neurodegenerative diseases, and autoimmune diseases. Further research is needed to fully understand the mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione and its potential applications in various fields.
Conclusion:
In conclusion, 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in cancer research, neurology, and immunology. The exact mechanism of action of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione is not fully understood, but it is believed to involve the inhibition of various signaling pathways and enzymes. 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione has several advantages for lab experiments, including its high potency and selectivity, but also has some limitations. There are several future directions for 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione research, including the development of more efficient synthesis methods and the optimization of its pharmacological properties.
Synthesemethoden
The synthesis of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione involves the reaction of 3-phenoxybenzylamine with phthalic anhydride in the presence of a catalyst. The reaction takes place in a solvent at a high temperature, and the product is obtained through a series of purification steps. The yield of 2-(3-phenoxybenzyl)-1H-isoindole-1,3(2H)-dione can be improved by optimizing the reaction conditions and purification methods.
Eigenschaften
IUPAC Name |
2-[(3-phenoxyphenyl)methyl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3/c23-20-18-11-4-5-12-19(18)21(24)22(20)14-15-7-6-10-17(13-15)25-16-8-2-1-3-9-16/h1-13H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDEMGKOKWBTIGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)CN3C(=O)C4=CC=CC=C4C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(5-{[2-(tert-butylamino)-2-oxoethyl]thio}-1H-tetrazol-1-yl)benzamide](/img/structure/B5772249.png)
![1-{[(2-phenylethyl)amino]carbonothioyl}-4-piperidinecarboxamide](/img/structure/B5772269.png)



![2-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}benzamide](/img/structure/B5772298.png)


![5-{[3,5-bis(ethoxycarbonyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B5772311.png)

![4-{9-[2-(diethylamino)ethyl]-9H-imidazo[1,2-a]benzimidazol-2-yl}phenol](/img/structure/B5772328.png)
![3-phenyl-5-(2-thienyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5772334.png)
![6-ethyl-7-[(2-methyl-2-propen-1-yl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B5772336.png)
![6-bromo-2-cyclopropyl-N'-[(5-methyl-2-furyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5772339.png)